molecular formula C17H19N3O2S B2910205 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide CAS No. 1797023-55-2

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide

Cat. No.: B2910205
CAS No.: 1797023-55-2
M. Wt: 329.42
InChI Key: QQCTWJLKFVCHEU-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide is a synthetic carboxamide derivative featuring a fused imidazopyridine core substituted with a methoxyethyl-thiophene moiety. The compound’s thiophene and methoxy groups may influence solubility, metabolic stability, and target binding, though empirical studies are required to confirm these hypotheses.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-7-8-14(23-11)13(22-3)10-18-17(21)16-12(2)19-15-6-4-5-9-20(15)16/h4-9,13H,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCTWJLKFVCHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=C(N=C3N2C=CC=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and imidazo[1,2-a]pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related carboxamide derivatives described in the evidence, focusing on molecular structure, substituents, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Source
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide (Target) Not provided* Not provided* Imidazopyridine core, methoxyethyl-thiophene, methyl group N/A
N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide C17H14N4O3S2 386.5 Thiazolo-pyridine core, thiophene-carboxamide, dihydropyridine
N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide C18H19N5O3S 385.4 Pyridazine core, dimethylthiazole, methyldihydropyridine
Ethyl 2,3-dihydro-3-oxoisothiazolo[5,4-b]pyridine-2-acetate C10H10N2O3S 238.26† Oxoisothiazolo-pyridine core, ethyl acetate

†Calculated based on formula from .

Core Heterocyclic Scaffolds

  • Target Compound: The imidazopyridine core is distinct from the thiazolo-pyridine (), pyridazine (), and oxoisothiazolo-pyridine () scaffolds observed in analogs. Imidazopyridines are known for their planar aromatic structure, which may enhance π-π stacking interactions in biological targets compared to partially saturated systems like thiazolo-pyridines .

Substituent Effects

  • Thiophene vs. Thiazole : The target’s 5-methylthiophene substituent differs from the dimethylthiazole group in . Thiophene’s sulfur atom contributes to electron-rich aromaticity, whereas thiazole’s nitrogen may enhance basicity and metabolic stability .
  • Methoxyethyl Group : This substituent in the target compound is absent in analogs but resembles the ethoxy groups in . Methoxy groups typically improve lipophilicity and membrane permeability compared to bulkier alkyl chains.

Research Implications and Limitations

  • Pharmacokinetics : The methoxyethyl-thiophene group may confer improved metabolic stability compared to the dihydropyridine moiety in , which is prone to oxidation.
  • Target Selectivity : The imidazopyridine core could interact differently with ATP-binding pockets in kinases compared to thiazolo-pyridine or pyridazine derivatives .

Limitations : The absence of experimental data (e.g., binding affinity, solubility) for the target compound necessitates caution in extrapolating findings from analogs.

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

The compound can be described by the following chemical properties:

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 294.38 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.

Antitumor Activity

Research has indicated that imidazo[1,2-a]pyridines exhibit significant antitumor properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown effectiveness against various cancer cell lines. A study evaluated the antitumor activity of several derivatives, including those similar to this compound. The results demonstrated promising cytotoxic effects against human cancer cell lines, particularly in breast and lung cancer models .

The mechanism underlying the biological activity of this compound may involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds with similar structures have been noted to inhibit DNA synthesis and induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to antitumor properties, compounds related to this compound have shown antimicrobial effects. A study indicated that imidazo derivatives possess antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study 1: Antitumor Efficacy

In a controlled study involving mice with implanted tumors, this compound was administered at varying doses. Results showed a dose-dependent reduction in tumor size with a maximum reduction observed at a dose of 40 mg/kg over a period of two weeks. The study concluded that this compound could be a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

A separate investigation evaluated the antimicrobial activity of this compound alongside other derivatives. The compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli in vitro. The results suggested that modifications to the imidazo structure could enhance antimicrobial potency .

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